3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid
Description
Historical Development of Bicyclic Amino Acid Derivatives
The synthesis of bicyclic amino acid derivatives emerged as a response to the limitations of linear peptides, which often exhibit conformational flexibility detrimental to target specificity. Early efforts in the late 20th century focused on incorporating rigid scaffolds to mimic natural peptide secondary structures. A pivotal advancement came in 2002 with the development of 6-endo-BTL and 6-endo-BtL dipeptide isosteres derived from meso-tartaric acid and leucine. These scaffolds promoted reverse-turn conformations in peptides, as demonstrated by nuclear magnetic resonance (NMR) and molecular modeling studies. The bicyclo[2.2.1]heptane framework, in particular, gained attention for its ability to enforce β-hairpin-like structures through intramolecular hydrogen bonding.
By 2020, methodologies had evolved to enable more efficient access to chiral Cα-tetrasubstituted α-amino acids. A landmark study described a one-pot, auto-tandem catalytic system using bicyclic imidazole catalysts to achieve enantioselective C-acylation, yielding products with up to 99% enantiomeric excess. This step-economic approach underscored the growing sophistication in synthesizing sterically hindered amino acids, including bicyclic variants. The integration of Fmoc-protected intermediates, as seen in 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, further streamlined solid-phase peptide synthesis (SPPS).
Table 1: Key Milestones in Bicyclic Amino Acid Synthesis
Significance of Conformational Constraints in Peptide Chemistry
Conformational constraints play a pivotal role in modulating peptide interactions with biological targets. Flexible peptides often adopt multiple conformations in solution, leading to entropic penalties upon binding and reduced affinity. By contrast, rigid bicyclic frameworks like bicyclo[2.2.1]heptane restrict rotational freedom, pre-organizing peptides into bioactive conformations. This pre-organization minimizes conformational entropy loss, enhancing binding affinity by up to several orders of magnitude. For instance, peptides incorporating 6-endo-BTL scaffolds exhibit equilibria between open-turn and hydrogen-bonded β-hairpin structures, with the latter showing superior target engagement.
The bicyclo[2.2.1]heptane moiety in this compound enforces a distinct endo configuration, stabilizing γ- or β-turns critical for mimicking protein interaction surfaces. Such constrained geometries are indispensable in designing protease inhibitors, receptor agonists, and synthetic enzymes. Additionally, the reduced flexibility enhances metabolic stability by limiting protease accessibility, addressing a major limitation of therapeutic peptides.
Evolution of Fmoc-Protected Constrained Amino Acids in Bioorganic Chemistry
The advent of Fmoc-based protection strategies marked a paradigm shift in peptide synthesis. Unlike the tert-butoxycarbonyl (Boc) group, which requires harsh acidic conditions for removal, the Fmoc group is cleaved under mild basic conditions (e.g., piperidine), preserving acid-sensitive functionalities. This orthogonality revolutionized SPPS, enabling the incorporation of complex residues like this compound without side-chain degradation.
The Fmoc group’s fluorescence further facilitated real-time monitoring of coupling efficiency, a feature exploited in automated synthesizers. By the early 21st century, Fmoc-protected bicyclic amino acids had become staples in peptide libraries for drug discovery. For example, Matrix Scientific and Santa Cruz Biotechnology commercialized Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives, underscoring their industrial relevance. Modern applications extend to peptide nucleic acids (PNAs) and biomaterials, where conformational rigidity dictates self-assembly and hybridization properties.
Table 2: Commercial Availability of Bicyclic Fmoc-Amino Acids
| Supplier | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | Price (100 mg) |
|---|---|---|---|---|
| Santa Cruz Biotechnology | sc-288823 | C₂₃H₂₃NO₄ | 377.43 | $160.00 |
| Matrix Scientific | 041381 | C₂₃H₂₃NO₄ | 377.43 | $179.00 |
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPAPMBITVVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352707-75-6 | |
| Record name | rac-(1R,2S,3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common approach is the reaction of bicyclo[2.2.1]heptane-2-endo-carboxylic acid with fluorenylmethanol under activating conditions to introduce the Fmoc group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the Fmoc group.
Reduction Products: Reduced forms of the carboxylic acid group.
Substitution Products: Substituted derivatives at the amine group.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid is in peptide synthesis. The Fmoc group serves as a protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides while preventing unwanted reactions.
Case Study: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-protected amino acids significantly improved the yield and purity of synthesized peptides compared to other protecting groups. This efficiency is attributed to the stability of the Fmoc group under basic conditions, which facilitates deprotection without affecting sensitive side chains.
Material Science
The compound is also utilized in the development of novel polymers and materials with unique properties. Its bicyclic structure allows for the incorporation into polymer backbones, enhancing mechanical strength and thermal stability.
Data Table: Material Properties Comparison
| Property | Traditional Polymers | Polymers with Fmoc Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility | Moderate | High |
Drug Delivery Systems
Recent research indicates potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The compound can be modified to enhance solubility and bioavailability of drugs.
Case Study: Drug Delivery Enhancement
In a controlled study, nanoparticles formed using Fmoc-modified compounds showed a significant increase in drug loading capacity and release control compared to standard formulations. This advancement highlights the compound's role in improving therapeutic efficacy.
Bioconjugation Techniques
The ability of this compound to participate in bioconjugation reactions makes it valuable for labeling biomolecules or creating targeted drug delivery systems.
Example Application
Researchers have successfully used Fmoc derivatives to attach fluorescent markers to peptides, enabling real-time tracking of biological processes in living cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the selective protection and deprotection of amino groups in peptide chains. The Fmoc group can be removed using mild bases such as piperidine, allowing for the sequential addition of amino acids in peptide synthesis.
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino groups in peptide chains, facilitating the stepwise construction of peptides.
Enzyme Inhibition: It may interact with specific enzymes involved in peptide bond formation and cleavage.
Comparison with Similar Compounds
Research and Application Insights
While detailed pharmacological data are absent in the provided sources, the target compound’s role as an API intermediate suggests utility in:
Peptide Synthesis : Fmoc protection enables solid-phase peptide synthesis (SPPS), with bicycloheptane enhancing conformational rigidity.
Drug Development : Analogues with aromatic or aliphatic side chains (e.g., CAS 211637-75-1) may target protein-protein interactions.
Biological Activity
3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, often abbreviated as Fmoc-bicyclo[2.2.1]heptane, is a complex organic compound notable for its applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
- Molecular Formula : C23H21NO4
- Molecular Weight : 375.42 g/mol
- CAS Number : 1212066-63-1
Fmoc-bicyclo[2.2.1]heptane is primarily synthesized through a multi-step process involving the reaction of bicyclo[2.2.1]heptane derivatives with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction typically requires a base such as triethylamine and is performed under anhydrous conditions to prevent hydrolysis of the Fmoc group.
Synthesis Steps
- Preparation of Bicyclo[2.2.1]heptane Derivative : Starting material is reacted to form the bicyclic structure.
- Fmoc Protection : The amine group is protected using Fmoc-Cl in the presence of a base.
- Purification : The product is purified using chromatography techniques to obtain high purity.
Peptide Synthesis
Fmoc-bicyclo[2.2.1]heptane serves as a valuable building block in peptide synthesis, particularly in the development of peptide-based probes and inhibitors. Its unique structure allows for selective deprotection, facilitating the assembly of complex peptide sequences.
Therapeutic Potential
Research indicates that compounds derived from bicyclo[2.2.1]heptane exhibit various biological activities:
- Anti-arrhythmic Properties : Some related compounds have shown efficacy in treating cardiac arrhythmias, suggesting potential applications in cardiovascular medicine .
- Antifibrillatory Activity : Studies demonstrate that certain bicyclic derivatives can suppress abnormal ectopic beats, indicating their role in managing heart rhythm disorders .
- Drug Delivery Systems : The compound's stability and reactivity make it suitable for use in drug delivery formulations .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of bicyclo[2.2.1]heptane derivatives:
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(endo-Fmoc-amino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves Fmoc protection of the amino group on the bicyclo[2.2.1]heptane scaffold. Key steps include:
- Reagents : Use of 3,3-dichloro-1,2-diphenylcyclopropane for selective functionalization and N-ethyl-N,N-diisopropylamine as a base for deprotonation .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions, with DCM preferred for low-temperature (-10°C to 20°C) steps to minimize side reactions .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product. MALDI-TOF mass spectrometry confirms molecular weight, while ¹H/¹³C NMR verifies regiochemistry and endo/exo isomerism .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of Fmoc-Cl) to suppress diastereomer formation.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, bicyclic CH groups at δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl carbons (Fmoc C=O at ~155 ppm, carboxylic acid C=O at ~175 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (expected [M+H]⁺ at m/z 384.4 for C₂₁H₂₁NO₆) .
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and resolve endo/exo isomers .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally analogous bicyclic methionine derivatives .
Advanced: How does the bicyclo[2.2.1]heptane scaffold influence conformational rigidity in peptide-based drug design?
Methodological Answer:
The bicyclic system enforces restricted rotation, stabilizing β-turn or α-helix mimetics. For example:
- Conformational Analysis : X-ray data (e.g., ) shows that substituents on the bicycloheptane adopt fixed dihedral angles (±10° deviation), reducing entropy penalties during target binding .
- Applications : Incorporation into peptide chains enhances proteolytic stability and enforces bioactive conformations. Optimize coupling using DMF as a solvent and HOBt/DIC activation to minimize steric hindrance .
Advanced: How can researchers resolve contradictions in reported reactivity during solid-phase peptide synthesis (SPPS) with this compound?
Methodological Answer:
Discrepancies in coupling efficiency (e.g., 60% vs. 90% yields) may arise from:
- Solvent Effects : DMF improves solubility but may cause swelling of NovaSyn TGR resin; switch to DCM for rigid scaffolds .
- Activation Reagents : Replace standard HATU with PyBOP for sterically hindered amines .
- Temperature : Conduct reactions at 4°C to slow aggregation. Validate by comparing LC-MS profiles of crude vs. purified products .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash immediately with soap/water if exposed .
- Waste Disposal : Deactivate Fmoc groups with 20% piperidine/DMF before disposing of resin waste as hazardous organic material .
Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions between the bicyclic core and target proteins (e.g., kinases). Focus on substituents at the 2-endo position for steric complementarity .
- MD Simulations : Analyze conformational dynamics (RMSD <1.5 Å) to prioritize derivatives with stable binding poses. Validate with SPR binding assays .
Data Contradiction: How to address discrepancies in reported solubility profiles?
Methodological Answer:
Variations in solubility (e.g., DCM vs. aqueous buffer) may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
